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Compound Name: 2,5-Difluoro-4-iodophenol

Cat. No.: B14767507

Get Quote

Executive Summary
2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) is a high-value aromatic intermediate

characterized by a unique substitution pattern that merges the metabolic stability of fluorination

with the versatile reactivity of an aryl iodide.[1] Primarily utilized in the synthesis of advanced

pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal mesogens, this compound

serves as a "linchpin" scaffold. Its 4-iodo position enables high-fidelity cross-coupling (Suzuki-

Miyaura, Sonogashira), while the 2,5-difluoro motif modulates pKa, lipophilicity, and metabolic

resistance in downstream targets.

This guide provides a comprehensive technical profile, validated synthetic protocols, and

handling directives for researchers leveraging this compound in drug discovery and materials

science.

Chemical Profile & Properties[2][3][4][5][6][7][8]
The specific arrangement of fluorine atoms at positions 2 and 5 creates an electronic push-pull

system that distinctively activates the 4-position for metal-catalyzed cross-coupling while

increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues.
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Table 1: Physicochemical Specifications
Property Value Notes

CAS Number 1355968-31-8 Unique identifier

IUPAC Name 2,5-Difluoro-4-iodophenol

Molecular Formula C₆H₃F₂IO

Molecular Weight 255.99 g/mol

Appearance Off-white to pale yellow solid
Darkens upon light exposure

(iodine liberation)

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Sparingly soluble in water

Acidity (Predicted pKa) ~7.5 - 8.2

More acidic than phenol (pKa

10) due to electron-

withdrawing F atoms

Storage 2–8°C, Protect from Light
Hygroscopic; store under inert

gas (Ar/N₂)

Synthetic Access & Methodology
While 2,5-difluoro-4-iodophenol is commercially available, in-house preparation is often

required for scale-up or fresh batch generation to avoid oxidative degradation. The most robust

route involves the regioselective electrophilic iodination of 2,5-difluorophenol.

Core Synthetic Logic
The hydroxyl group (OH) at position 1 is a strong ortho/para activator.[2] The fluorine atoms at

2 and 5 are weak deactivators but ortho/para directors.[2]

Directing Effects: The OH group strongly directs electrophiles to positions 4 and 6.

Regioselectivity: Position 4 is sterically favored over position 6 (which is flanked by the OH

group) and electronically reinforced by the ortho-directing effect of the Fluorine at position 5.

Result: Iodination proceeds with high selectivity at the 4-position.
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Protocol: Regioselective Iodination using N-
Iodosuccinimide (NIS)
Reagents:

Substrate: 2,5-Difluorophenol (CAS 2713-31-7)

Iodinating Agent: N-Iodosuccinimide (NIS)

Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or TsOH

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

Dissolution: Charge a flame-dried round-bottom flask with 2,5-difluorophenol (1.0 equiv) and

anhydrous MeCN (0.5 M concentration).

Activation: Add TFA (0.1 equiv) and cool the solution to 0°C to suppress over-iodination.

Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from light with

aluminum foil.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

Quench: Quench with saturated aqueous sodium thiosulfate (

) to remove unreacted iodine (color changes from red/brown to yellow/colorless).

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[3]

Purification: Recrystallize from Hexanes/DCM or purify via silica gel chromatography

(Gradient: 0-20% EtOAc in Hexanes).
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Figure 1: Synthetic pathway for the regioselective preparation of 2,5-difluoro-4-iodophenol via

electrophilic aromatic substitution.

Reactivity & Functionalization[5][13]
The utility of 2,5-difluoro-4-iodophenol lies in its orthogonal reactivity. The phenolic OH and

the aryl iodide can be functionalized independently, allowing this molecule to serve as a core

scaffold in library synthesis.

A. The "Iodine Handle" (Cross-Coupling)
The C-I bond is weaker than C-Br or C-Cl, making this compound highly reactive toward

oxidative addition with Pd(0). It is an excellent substrate for:

Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryls. The flanking

fluorine atoms may slightly retard oxidative addition compared to non-fluorinated phenols

due to electron withdrawal, but the iodine lability compensates for this.

Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.

Heck Reaction: Coupling with alkenes for styrene derivatives.

B. The "Phenol Handle" (Nucleophilic Substitution)
The acidity of the OH group allows for mild deprotonation (using

or

).

Etherification:
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reaction with alkyl halides to form ethers.

Buchwald-Hartwig: If the Iodine is preserved (using specific catalysts), the OH can

theoretically participate in C-O coupling, though O-alkylation is standard.
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Figure 2: Divergent reactivity profile. The C-I bond enables carbon skeleton extension, while

the OH group allows for solubility modulation or prodrug design.

Application Case Studies
Drug Discovery: Bioisosteres & Metabolic Blocking
In medicinal chemistry, the 2,5-difluoro motif is often employed to block metabolic "soft spots."

Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation.

Replacing hydrogen with fluorine at the 2 and 5 positions prevents ring hydroxylation at

these sites.

Electronic Modulation: The fluorine atoms lower the pKa of the phenol, potentially increasing

the fraction of the phenolate anion at physiological pH, which can alter protein binding affinity

or membrane permeability.

Material Science: Liquid Crystals
Halogenated phenols are critical precursors for liquid crystalline materials.[4] The high

polarizability of the Iodine atom, combined with the dipole moment introduced by the Fluorine
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atoms, contributes to the dielectric anisotropy required for mesogenic behavior in LCD

technologies.

Handling, Stability & Safety
Safety Data (GHS Classification):

Signal Word: Warning

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Stability & Storage:

Light Sensitivity: Iodophenols are prone to homolytic cleavage of the C-I bond under UV

light, leading to iodine release (discoloration). Store in amber vials.

Oxidation: Phenols can oxidize to quinones.[5] Store under an inert atmosphere

(Nitrogen/Argon) at 2–8°C for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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